Saikosaponin-B2 Saikosaponin-B2
Brand Name: Vulcanchem
CAS No.:
VCID: VC20418909
InChI: InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25?,26-,27-,28+,29+,30-,31+,32+,33-,34+,35+,36+,38+,39+,40-,41+,42-/m1/s1
SMILES:
Molecular Formula: C42H68O13
Molecular Weight: 781.0 g/mol

Saikosaponin-B2

CAS No.:

Cat. No.: VC20418909

Molecular Formula: C42H68O13

Molecular Weight: 781.0 g/mol

* For research use only. Not for human or veterinary use.

Saikosaponin-B2 -

Specification

Molecular Formula C42H68O13
Molecular Weight 781.0 g/mol
IUPAC Name (2S,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,6aR,6bR,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25?,26-,27-,28+,29+,30-,31+,32+,33-,34+,35+,36+,38+,39+,40-,41+,42-/m1/s1
Standard InChI Key WRYJYFCCMSVEPQ-DPSCCEPBSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C=CC5=C6CC(CC[C@@]6([C@@H](C[C@@]5([C@@]4(CCC3[C@]2(C)CO)C)C)O)CO)(C)C)C)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O

Introduction

PropertyValueSource
Molecular Weight780.99 g/mol
Solubility≥55.7 mg/mL in DMSO
≥24.1 mg/mL in ethanol
CAS Registry Number58316-41-9
Storage Recommendations-20°C

Mechanisms of Action

Antiviral Activity Against Hepatitis C Virus

SSb2 inhibits HCV entry by binding to the E2 glycoprotein, preventing viral attachment and fusion with host hepatocytes . In vitro studies using HCV pseudoparticles (HCVpp) demonstrated that SSb2 neutralizes viral particles at non-cytotoxic concentrations (IC₅₀: 2.1 μM) . This activity extends to multiple HCV genotypes and serum-derived virions, underscoring its broad-spectrum potential .

Liver Cancer

In diethylnitrosamine-induced primary liver cancer (PLC) models, SSb2 (10 mg/kg/day) reduced tumor burden by 58% through dual modulation of:

  • STK4/IRAK1/NF-κB Axis: SSb2 upregulated serine/threonine kinase 4 (STK4), suppressing interleukin-1 receptor-associated kinase 1 (IRAK1) and nuclear factor-kappa B (NF-κB) activity .

  • MACC1/p-c-Met/p-Akt Cascade: SSb2 downregulated metastasis-associated colon cancer 1 (MACC1), inhibiting phosphorylation of c-Met and Akt, which are pivotal for tumor proliferation .

Breast Cancer

SSb2 (5 μM) suppressed MCF-7 cell migration by 72% via STAT3 dephosphorylation and vasodilator-stimulated phosphoprotein (VASP) downregulation . Colony formation assays revealed a dose-dependent reduction in clonogenicity, with 50 μM SSb2 eliminating 89% of colonies .

Anti-Inflammatory Effects

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, SSb2 (20 μM) reduced TNF-α and IL-6 secretion by 65% and 54%, respectively, by blocking IRAK1/NF-κB signaling .

Therapeutic Applications

Hepatoprotection and Antiviral Prophylaxis

SSb2’s ability to block HCV entry positions it as a prophylactic agent, particularly in liver transplant recipients . In primary human hepatocytes, SSb2 pretreatment reduced HCV infection by 90% without cytotoxicity .

Liver Cancer Management

In H22 tumor-bearing mice, SSb2 (15 mg/kg) decreased serum alpha-fetoprotein (AFP) levels by 40% and suppressed Ki67 expression, indicating reduced proliferative activity .

Breast Cancer Adjuvant Therapy

SSb2 synergizes with paclitaxel, enhancing apoptosis in triple-negative breast cancer cells (unpublished data).

Future Directions

Clinical Translation Challenges

  • Formulation Optimization: Nanoemulsions or liposomes may enhance SSb2’s aqueous solubility .

  • Combination Therapies: Synergy with existing antivirals (e.g., sofosbuvir) or checkpoint inhibitors warrants exploration.

Mechanistic Studies

Unresolved questions include SSb2’s impact on tumor microenvironment remodeling and its immunomodulatory effects in chronic infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator